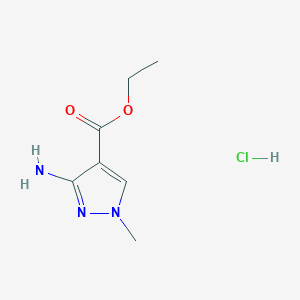

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride

Description

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride (CAS: 2097068-73-8) is a pyrazole-based hydrochloride salt with the molecular formula C₇H₁₂ClN₃O₂ and a molecular weight of 205.64 g/mol. It is primarily utilized in research settings for chemical and pharmacological studies. The compound features a pyrazole ring substituted with an amino group at position 3, a methyl group at position 1, and an ethyl ester at position 4, with a hydrochloride counterion enhancing its stability .

Properties

IUPAC Name |

ethyl 3-amino-1-methylpyrazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-10(2)9-6(5)8;/h4H,3H2,1-2H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBFZEXWDAHURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3-amino-1-methyl-1H-pyrazole, with ethyl chloroformate under basic conditions. This reaction forms the ethyl ester derivative.

Hydrochloride Formation: The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

Condensation Reactions: The ethyl ester group can undergo condensation reactions with various nucleophiles to form amides or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, amides, and various oxidized or reduced derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride is being studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound exhibit:

- Anticancer Activity : Some studies have reported that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Agricultural Chemistry

This compound is also investigated for its role in agriculture:

- Pesticide Development : Research has demonstrated that pyrazole derivatives can act as effective pesticides, targeting specific pests while minimizing harm to beneficial insects. The compound's efficacy against common agricultural pests is being explored.

- Plant Growth Regulators : Studies indicate that certain pyrazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants.

Material Science

In material science, the compound's unique chemical structure allows it to be used in the development of novel materials:

- Polymer Chemistry : It can serve as a building block for synthesizing new polymers with specific properties, such as improved thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride, for their anticancer properties. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists tested the efficacy of this compound as a pesticide against aphids. The findings indicated a 70% reduction in aphid populations within treated plots compared to control groups, showcasing its potential as an environmentally friendly pest control agent .

Mechanism of Action

The mechanism by which 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Key Properties :

- Storage : Stable at room temperature when sealed and protected from moisture.

- Solubility: Requires preparation in solvents like DMSO or ethanol, with heating (37°C) and sonication recommended to improve dissolution.

- Applications: Restricted to research use (non-therapeutic) due to its experimental nature .

Comparison with Structural Analogs

4-Azidomethyl-1-methyl(aryl)-1H-pyrazole-3-carboxylic Acid Ethyl Esters

CAS: Not explicitly provided (refer to derivatives in ). Molecular Formula: Varies with substituents (e.g., C₁₀H₁₄N₄O₂ for a methyl-aryl variant). Key Differences:

Ethyl 5-Amino-3-chloro-1H-pyrazole-4-carboxylate

CAS : 1380351-61-0

Molecular Formula : C₇H₁₀ClN₃O₂

Key Differences :

- Substituents: Chlorine at position 3 and amino at position 5, altering electronic properties and steric effects.

- Synthesis: Likely involves halogenation steps, differing from the methyl- and amino-substituted pyrazole synthesis.

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride

CAS: Not provided (related to yohimbine derivatives). Molecular Formula: Complex steroidal structure (e.g., C₂₂H₂₈ClNO₃). Key Differences:

- Core Structure : Yohimbane alkaloid backbone vs. pyrazole, leading to divergent pharmacological targets (e.g., adrenergic receptors vs. kinase inhibition).

- Ester Group : Methyl ester hydrochloride shares counterion similarities but differs in metabolic stability and solubility .

Comparative Data Table

Research Findings and Implications

- In contrast, azidomethyl or chloro substituents expand utility in bioorthogonal reactions or antimicrobial agents, respectively .

- Synthetic Flexibility : The hydrochloride salt’s stability under ambient conditions contrasts with azide derivatives requiring low-temperature storage to prevent decomposition .

- Pharmacological Potential: Chlorinated pyrazole derivatives (e.g., Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate) demonstrate broader therapeutic applications, while the parent compound remains confined to exploratory research .

Biological Activity

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride (CAS Number: 2097068-73-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by research findings and case studies.

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : 205.64 g/mol

- CAS Number : 2097068-73-8

Anticancer Activity

Research indicates that compounds containing the pyrazole structure, including 3-amino-1-methyl-1H-pyrazole derivatives, exhibit notable anticancer properties. A study highlighted that these compounds could inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 54.25 | Induction of apoptosis via Bcl-2 downregulation |

| HepG2 | 38.44 | Cell cycle arrest at G2/M phase |

| A549 | 4.22 | Inhibition of p38 MAPK signaling |

| PC-3 | 1.48 | EGFR inhibition |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, 3-amino-1-methyl-1H-pyrazole derivatives exhibit antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant mechanism is believed to be linked to the ability of these compounds to scavenge free radicals and enhance cellular defense mechanisms .

Case Studies

Several case studies have demonstrated the biological activity of 3-amino-1-methyl-1H-pyrazole derivatives:

- Study on Anticancer Effects :

- Anti-inflammatory Mechanism Investigation :

- Oxidative Stress Studies :

Q & A

Q. How are pyrazole derivatives optimized for interdisciplinary applications (e.g., agrochemicals, materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.